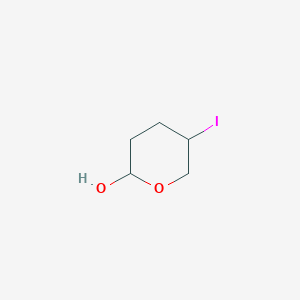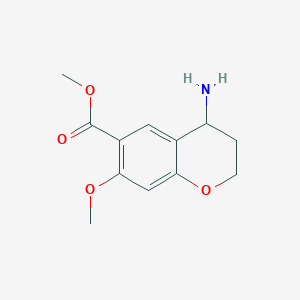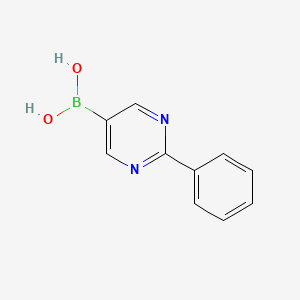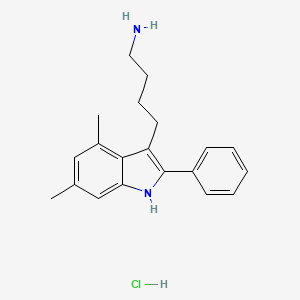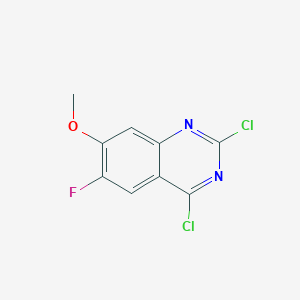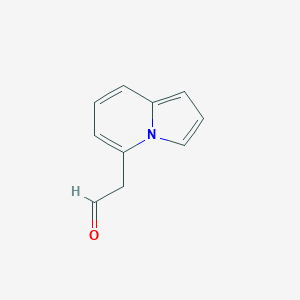
2-(Indolizin-5-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Indolizin-5-yl)acetaldehyde is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and significant biological activities The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Indolizin-5-yl)acetaldehyde typically involves the construction of the indolizine core followed by the introduction of the acetaldehyde group. One common method is the cyclocondensation of pyridine derivatives with suitable electrophiles. For example, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst can yield indolizine derivatives . Another approach involves the cyclization of 2-alkylpyridines with cyanohydrin triflates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Indolizin-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indolizine core can participate in electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 2-(Indolizin-5-yl)acetic acid.
Reduction: 2-(Indolizin-5-yl)ethanol.
Substitution: Various substituted indolizine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Indolizin-5-yl)acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Indolizin-5-yl)acetaldehyde and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The indolizine core can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Indole: Another nitrogen-containing heterocycle with a similar structure but different biological activities.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, known for its antimalarial properties.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position, used in the synthesis of various pharmaceuticals.
Uniqueness: 2-(Indolizin-5-yl)acetaldehyde is unique due to its specific substitution pattern and the presence of the acetaldehyde group, which imparts distinct reactivity and biological activity compared to other indolizine derivatives .
Eigenschaften
CAS-Nummer |
412018-63-4 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-indolizin-5-ylacetaldehyde |
InChI |
InChI=1S/C10H9NO/c12-8-6-10-4-1-3-9-5-2-7-11(9)10/h1-5,7-8H,6H2 |
InChI-Schlüssel |
LSGVGUJVKBVAPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC=CN2C(=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)

![3,3-Dioctyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B13116508.png)
![4-Thioxo-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B13116510.png)

![N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B13116523.png)

